Choline Bromide
Overview
Description
Choline bromide is a quaternary amine and an analog of choline chloride, which is known for its sensitivity to ionizing radiation. Choline bromide, however, exhibits about one-third of the radiation sensitivity compared to choline chloride, suggesting a more stable crystalline structure under such conditions . Choline itself is an essential nutrient in many mammalian species, involved in metabolic reactions, cell membrane constitution, and neurotransmitter synthesis . The molecular structure of choline bromide shares similarities with other choline salts, such as choline chloride and iodide, which have been studied for their phase behavior and radiation sensitivity .
Synthesis Analysis
The synthesis of choline bromide analogs can involve various chemical reactions. For instance, the antimony analogue of choline bromide, [Me3SbCH2CH2OH]Br, is formed by reacting Me3Sb with BrCH2CH2OH, indicating a straightforward substitution reaction that results in the formation of stibonium cations with intramolecular coordination . This suggests that choline bromide and its derivatives can be synthesized through nucleophilic substitution reactions involving choline or its analogs with appropriate bromide-containing reagents.
Molecular Structure Analysis
The molecular structure of choline bromide is characterized by the presence of a quaternary ammonium group and a bromide ion. Infrared spectral studies have shown that high-temperature phases of choline bromide contain O-H...Br hydrogen bonds, which are a common feature in the choline halides . The molecular dynamics and NMR studies of choline halides, including choline bromide, reveal that the choline ions exhibit isotropic reorientation in the solid phase at high temperatures, which is associated with the motional processes of the ions .
Chemical Reactions Analysis
Choline bromide participates in various chemical reactions due to its quaternary ammonium group. For example, choline 2:6-xylyl ether bromide, a derivative of choline bromide, exhibits multiple pharmacological properties, including stimulant, antihistaminic, antimuscarinic, and neuromuscular blocking actions . These reactions are indicative of the compound's interaction with biological systems and its potential as a pharmacological agent.
Physical and Chemical Properties Analysis
Choline bromide, like other choline salts, has been studied for its physical properties using calorimetric methods. Differential scanning calorimetry has been employed to understand the low-temperature behavior of choline bromide, which is crucial for elucidating its radiation sensitivity . The physical properties of choline bromide are also influenced by its interactions with other molecules, as seen in the molecular dynamics simulations of choline chloride-water mixtures, which provide insights into the behavior of choline salts in aqueous environments .
Scientific Research Applications
Solvent Dynamics Study
Choline Bromide has been the subject of a comparative study with Tetra-methyl ammonium bromide. Utilizing molecular dynamics simulation and neutron scattering technique, researchers have explored the solvent behavior in solutions containing Choline Bromide. This research underscores the significance of Choline as a dietary component and its role in causing diseases if deficient (Bhowmik, 2018).
Antagonistic Effects on Cocaine Action
A study investigating the interaction between Choline 2,6-xylyl ether bromide and cocaine revealed that Choline 2,6-xylyl ether bromide prevents contraction of the nictitating membrane and spleen in response to sympathetic nerve stimulation. This effect was attributed to the prevention of noradrenaline release at nerve endings. The study also found that cocaine's action was partially blocked by Choline 2,6-xylyl ether bromide (Nasmyth & Andrews, 1959).
Pharmacological Properties
Choline 2:6-xylyl ether bromide has demonstrated a range of pharmacological properties. These include nicotine-like stimulant action on arterial blood pressure and muscles, muscarine-like action on blood pressure and isolated guinea-pig ileum, antihistaminic and antimuscarinic actions, and neuromuscular blocking action on skeletal muscle (Willey, 1957).
Adrenergic Nerve Blockage
Research has shown that Choline 2:6-xylyl ether bromide can abolish the effects of adrenergic nerve stimulation while not affecting the reactions of effector organs to adrenaline. This suggests the drug's action is close to nerve terminals and may interfere with noradrenaline output from the spleen (Exley, 1957).
Radiation Sensitivity of Choline Salts
Studies on the radiation sensitivity of crystalline choline salts, including Choline Bromide, have been conducted. These studies are important for understanding the physical and chemical properties of Choline Bromide under various conditions (Lemmon & Parsons, 1955).
Intracellular Distribution in Carcinoma Cells
The intracellular distribution of Choline and its derivatives in human breast carcinoma cells was explored using confocal microscopy. This study provides insights into Choline metabolism in cancer cells and may aid in consolidating PET imaging findings (Villa et al., 2005).
Safety And Hazards
Choline is highly flammable and can cause severe skin burns and eye damage. It may damage fertility or the unborn child and cause damage to organs . It is advised to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, do not ingest, and do not breathe vapours/dust .
Future Directions
Choline is a nutrient with critical roles in the health and development of the brain, liver, and more. The past 25 years have seen significant advances in the science – but where can we go from here? Hear from the leading experts in the field of choline nutrition about the progress of the last 25 years, and be part of the discussion on where the next 25 years of choline research should lead us .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049012 | |
Record name | Choline bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Choline Bromide | |
CAS RN |
1927-06-6 | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Choline bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXC75P7WK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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